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Compound of Interest

Compound Name: Cadensin D

Cat. No.: B162241

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and
stereochemistry of Cadensin D, a naturally occurring xanthonolignoid. The information
presented herein is intended to serve as a foundational resource for researchers engaged in
natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Cadensin D is a complex xanthone derivative with the chemical formula C2sH2209 and a
molecular weight of 466.44 g/mol .[1] Its systematic IUPAC name is (2R,3R)-3-(4-hydroxy-3,5-
dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1][2]dioxino[2,3-C]xanthen-7-one.
[1] This nomenclature definitively establishes the absolute stereochemistry at the two chiral
centers of the dihydrodioxin ring as R,R.

Table 1: Physicochemical Properties of Cadensin D
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Property Value Reference

Molecular Formula C25H2209 [1]

Molecular Weight 466.44 g/mol [1]
(2R,3R)-3-(4-hydroxy-3,5-
dimethoxyphenyl)-2-

IUPAC Name (hydroxymethyl)-5-methoxy- [1]
2,3-dihydro-[1][2]dioxino[2,3-
c]xanthen-7-one

CAS Number 102349-35-9 [1]

Canonical SMILES

COC1=CC(=0)C2=C(04)C=C(
OC)C=C20C3C(0)C(0OC4=C3
C=C1)C5=CC(OC)=C(0)C(OC
)=C5

[1]

InChl Key

N/A

Appearance

Yellow solid (predicted)

Spectroscopic Data for Structural Elucidation

The structural framework of Cadensin D has been elucidated through a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 13C NMR data are essential for the structural confirmation of Cadensin D.

While a specific experimental dataset for Cadensin D is not publicly available in the searched

literature, Table 2 presents the expected chemical shift ranges for key functional groups based

on the known structure and data from related xanthonolignoid compounds.

Table 2: Predicted *H and 3C NMR Chemical Shift Ranges for Cadensin D
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e e Prt-?‘dicted 'H Chemical Prt-?‘dicted 13C Chemical
Shift (ppm) Shift (ppm)

Xanthone Core

Aromatic Protons 6.5-8.0 90 - 165

Carbonyl Carbon (C-7) - > 180

Methoxy Group (-OCHs3) 3.8-4.2 55-65

Dihydrodioxin Ring

H-2 4.0-5.0 70-85

H-3 4.0-5.0 70-85

Hydroxymethyl (-CH20H) 3.5-45 60 - 70

Syringyl Moiety

Aromatic Protons 6.5-7.0 100 - 110

Methoxy Groups (-OCHs) 3.7-4.0 55 - 60

Phenolic Hydroxyl (-OH) 8.0-10.0 -

Note: These are predicted ranges and actual experimental values may vary depending on the
solvent and other experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition
of Cadensin D. The expected exact mass can be calculated from its molecular formula.

Table 3: Predicted Mass Spectrometry Data for Cadensin D
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Calculated Exact Mass

lonization Mode Adduct

(m/z)
ESl+ [M+H]* 467.1337
ESI+ [M+Na]* 489.1156
ESI- [M-H]- 465.1191

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Cadensin D are crucial
for reproducibility. The following sections outline the general procedures that would be

employed.

Isolation of Cadensin D

Cadensin D has been reported to be isolated from various plant sources, including
Psorospermum febrifugum and Hypericum canariense. A general workflow for its isolation is
depicted below.
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G’Iant Material (e.g., Psorospermum febrifugumD
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Figure 1. General workflow for the isolation of Cadensin D.
Protocol:

o Extraction: Dried and powdered plant material is exhaustively extracted with a suitable

solvent such as methanol or ethanol at room temperature.

o Solvent Partitioning: The crude extract is concentrated and then partitioned between
immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to
fractionate the components based on their polarity.
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o Column Chromatography: The ethyl acetate fraction, which is expected to contain
xanthones, is subjected to column chromatography on silica gel, eluting with a gradient of
solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

o Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing
Cadensin D are further purified by preparative HPLC on a C18 column to yield the pure
compound.

Structure Elucidation

The definitive structure of the isolated compound is determined using a suite of spectroscopic
and spectrometric techniques.

kPure Cadensin D

A Y Y Y
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Figure 2. Spectroscopic techniques for structure elucidation.

Protocols:

* NMR Spectroscopy: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., CDCls, DMSO-de). 2D NMR
experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity
of protons and carbons.

o Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
is used to determine the exact mass and elemental composition of the molecule.
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« Infrared (IR) Spectroscopy: The IR spectrum is recorded to identify the presence of key
functional groups such as hydroxyls (-OH), carbonyls (C=0), and aromatic rings.

o UV-Vis Spectroscopy: The UV-Vis spectrum is obtained to analyze the chromophoric system
of the xanthone core.

Stereochemical Determination

The relative and absolute stereochemistry of Cadensin D is determined using a combination of

techniques.
(NMR Coupling Constants (J-values)) (NOESY/ROESY Experiments) i Single-Crystal X-ray Diffraction i (Electronic Circular Dichroism (ECD))
|____1________________,'
Click to download full resolution via product page
Figure 3. Methods for stereochemical determination.
Protocols:

 NMR Spectroscopy: Analysis of proton-proton coupling constants (J-values) in the tH NMR
spectrum can provide information about the relative stereochemistry of the substituents on
the dihydrodioxin ring. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY)
can reveal through-space proximities of protons, further aiding in the assignment of relative

stereochemistry.

» Single-Crystal X-ray Diffraction: This is the most definitive method for determining the
absolute stereochemistry. It requires the growth of a suitable single crystal of the compound.

o Electronic Circular Dichroism (ECD): In the absence of a single crystal, ECD spectroscopy,
often in conjunction with quantum chemical calculations, can be used to determine the

absolute configuration.
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Potential Biological Signaling

While specific signaling pathways for Cadensin D have not been extensively elucidated,
xanthones as a class are known to exhibit a range of biological activities, including anticancer
and anti-inflammatory effects. These activities are often mediated through the modulation of
key cellular signaling pathways. Based on the activities of related compounds, a hypothetical
signaling pathway that could be influenced by Cadensin D is presented below. This serves as

a conceptual framework for future research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 1. New xanthones from Psorospermum febrifugum - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. Psorospermin, a new antileukemic xanthone from Psorospermum febrifugum - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Unveiling the Molecular Architecture of Cadensin D: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162241#cadensin-d-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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